N-cyclopropyl-1-(methylsulfonyl)-N-(thiophen-3-ylmethyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-cyclopropyl-1-(methylsulfonyl)-N-(thiophen-3-ylmethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C15H22N2O3S2 and its molecular weight is 342.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Receptor Antagonism and Bioavailability Enhancement
N-cyclopropyl-1-(methylsulfonyl)-N-(thiophen-3-ylmethyl)piperidine-4-carboxamide is a compound that has shown potential in the field of medicinal chemistry, particularly in the development of receptor antagonists. A related study by Fletcher et al. (2002) explored a series of acyclic sulfones, which are structurally similar, as high-affinity, selective 5-HT(2A) receptor antagonists. The research emphasized enhancing bioavailability, which was achieved through modifications leading to orally bioavailable, brain-penetrant analogs, highlighting the compound's potential in pharmacological applications (Fletcher et al., 2002).
Metabolic Pathway Elucidation
Another significant application is in understanding the metabolic pathways of novel therapeutic agents. Hvenegaard et al. (2012) conducted a study on a novel antidepressant, which, like this compound, contains a piperidine moiety. The research identified the cytochrome P450 enzymes involved in the oxidative metabolism of the antidepressant, providing insights into its metabolic stability and potential drug interactions (Hvenegaard et al., 2012).
Anti-angiogenic and DNA Cleavage Activities
Compounds with a piperidine-4-carboxamide scaffold have also been explored for their anti-angiogenic and DNA cleavage activities, which are crucial in cancer research. Kambappa et al. (2017) synthesized novel piperidine analogs and evaluated their efficacy in inhibiting in vivo angiogenesis using the chick chorioallantoic membrane model. The study demonstrated significant anti-angiogenic and DNA cleavage activities, suggesting the therapeutic potential of these compounds in cancer treatment (Kambappa et al., 2017).
Selectivity and Polypharmacological Approach
The structural flexibility of this compound allows for modifications that can lead to selective receptor ligands or multifunctional agents. Canale et al. (2016) investigated N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines, revealing compounds with potent and selective 5-HT7 receptor antagonist properties, as well as multimodal 5-HT/dopamine receptor ligands. This underscores the compound's potential in developing treatments for complex CNS disorders through a polypharmacological approach (Canale et al., 2016).
Properties
IUPAC Name |
N-cyclopropyl-1-methylsulfonyl-N-(thiophen-3-ylmethyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S2/c1-22(19,20)16-7-4-13(5-8-16)15(18)17(14-2-3-14)10-12-6-9-21-11-12/h6,9,11,13-14H,2-5,7-8,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDVETPGVRBRSQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N(CC2=CSC=C2)C3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.